Phosphoramidochloridic acid, diethyl-, ethyl ester
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Overview
Description
Phosphoramidochloridic acid, diethyl-, ethyl ester is an organophosphorus compound with the molecular formula C6H14ClNO3P It is a derivative of phosphoramidic acid and is characterized by the presence of both ethyl and diethyl groups attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoramidochloridic acid, diethyl-, ethyl ester can be synthesized through the reaction of diethyl phosphoramidate with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
(C2H5O)2P(O)NH2 + SOCl2 → (C2H5O)2P(O)NCl + SO2 + HCl
In this reaction, thionyl chloride acts as a chlorinating agent, converting the amide group into a chloramide group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: Phosphoramidochloridic acid, diethyl-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloramide group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding phosphoramidates, phosphorothioates, and phosphorates.
Hydrolysis: In the presence of water, the compound hydrolyzes to form diethyl phosphoramidate and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form phosphoramidic acid derivatives or reduction to form phosphines.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane, toluene
Catalysts: Acid or base catalysts depending on the reaction
Major Products:
Phosphoramidates: Formed by substitution reactions with amines
Phosphorothioates: Formed by substitution reactions with thiols
Phosphorates: Formed by substitution reactions with alcohols
Scientific Research Applications
Phosphoramidochloridic acid, diethyl-, ethyl ester has several scientific research applications:
Organic Synthesis:
Medicinal Chemistry: Investigated for its potential use in the synthesis of bioactive compounds and pharmaceuticals.
Agricultural Chemistry: Used in the synthesis of pesticides and herbicides.
Material Science: Employed in the preparation of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphoramidochloridic acid, diethyl-, ethyl ester involves the reactivity of the chloramide group. The compound acts as an electrophile, readily reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Phosphoramidochloridic acid, diethyl-, ethyl ester can be compared with other similar organophosphorus compounds such as:
Diethyl phosphoramidate: Lacks the chloramide group, making it less reactive towards nucleophiles.
Diethyl phosphorochloridate: Contains a chloridate group instead of a chloramide group, leading to different reactivity patterns.
Diethyl phosphorothioate: Contains a sulfur atom, resulting in different chemical properties and applications.
Uniqueness: this compound is unique due to its combination of ethyl and diethyl groups attached to the phosphorus atom, along with the presence of a reactive chloramide group. This unique structure imparts specific reactivity and versatility in various chemical reactions.
Properties
CAS No. |
24590-37-2 |
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Molecular Formula |
C6H15ClNO2P |
Molecular Weight |
199.61 g/mol |
IUPAC Name |
N-[chloro(ethoxy)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C6H15ClNO2P/c1-4-8(5-2)11(7,9)10-6-3/h4-6H2,1-3H3 |
InChI Key |
AYCXIVOOSPZUOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(OCC)Cl |
Origin of Product |
United States |
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